molecular formula C20H19F3N2O4S B2491396 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 477848-59-2

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2491396
CAS No.: 477848-59-2
M. Wt: 440.44
InChI Key: KRTZTVFBBPPTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one (CAS: 439096-18-1) features a 1,3-dihydro-2H-imidazol-2-one core, a five-membered lactam ring with two nitrogen atoms and a ketone oxygen. Key substituents include:

  • 5-Ethyl group: Enhances lipophilicity and steric bulk.
  • 4-[1-(Phenylsulfonyl)ethyl]: A sulfone-containing ethyl chain, contributing to metabolic stability and electronic effects .
  • 1-[4-(Trifluoromethoxy)phenyl]: An electron-withdrawing trifluoromethoxy group on the phenyl ring, influencing aromatic reactivity and binding interactions .

Molecular Formula: C₁₈H₂₀N₂O₃S₂
Molecular Weight: 376.49 g/mol .

Properties

IUPAC Name

5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4S/c1-3-17-18(13(2)30(27,28)16-7-5-4-6-8-16)24-19(26)25(17)14-9-11-15(12-10-14)29-20(21,22)23/h4-13H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTZTVFBBPPTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C₁₈H₁₈F₃N₃O₃S
  • Molecular Weight: 393.41 g/mol
  • Key Functional Groups:
    • Imidazole ring
    • Sulfonyl group
    • Trifluoromethoxy group

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study reported that the compound exhibited a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 25.1 μM against non-small cell lung cancer cells (EKVX) and lower values against other types of cancer such as ovarian and prostate cancer .

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties. It showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range. For example, it displayed an IC50 value of 0.25 μg/mL against Staphylococcus aureus DNA gyrase, indicating potent antibacterial activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonyl moiety may interact with key enzymes involved in cancer cell proliferation and bacterial growth.
  • Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in tumor cells, leading to programmed cell death.
  • Disruption of Cell Membrane Integrity: Its lipophilic nature allows it to penetrate bacterial membranes effectively, disrupting their integrity.

Study on Anticancer Efficacy

A comprehensive study focused on the anticancer efficacy of this compound involved screening a library of compounds on multicellular spheroids derived from MCF7 breast cancer cells. The results indicated that this compound significantly reduced spheroid viability with an associated increase in apoptotic markers .

Antimicrobial Testing

In another study assessing antimicrobial properties, the compound was tested against a panel of bacterial strains. It demonstrated effective inhibition against both resistant and non-resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant bacteria .

Data Summary Table

Activity TypeAssay TypeResultReference
AntitumorGI50 (μM)25.1 (EKVX)
GI50 (μM)15.9 (PC-3 Prostate Cancer)
AntimicrobialIC50 (μg/mL)0.25 (S. aureus GyrB)
MIC (μg/mL)Low micromolar range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Imidazol-2-one vs. Benzoimidazol-2(3H)-one
  • Benzoimidazolones exhibit enhanced aromatic stacking but reduced solubility due to the fused ring .
Imidazol-2-one vs. 1H-Imidazole
  • 5-[4-(Trifluoromethoxy)phenyl]-1H-imidazole (CAS: 684221-40-7): A simpler imidazole ring without the lactam oxygen. The absence of the ketone reduces hydrogen-bonding capacity but increases basicity .

Substituent Analysis

Trifluoromethoxy Phenyl Group
  • Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS: 1197579-69-3): Shares the 4-(trifluoromethoxy)phenyl group but replaces the lactam with an ester. The ester group increases polarity, while the trifluoromethoxy moiety maintains electron-withdrawing effects .
  • 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (CAS: 202823-22-1): Replaces the imidazolone with an oxadiazolone core but retains a trifluoromethylphenyl group, highlighting the prevalence of fluorinated substituents in enhancing pharmacokinetic properties .
Sulfonyl-Containing Substituents
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Demonstrates sulfonyl groups in triazole derivatives, which improve thermal stability and resistance to oxidation. The target compound’s sulfonylethyl chain may offer similar advantages .
  • 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (): Hydrosulfonyl (-SO₂H) groups enhance acidity and water solubility, contrasting with the target’s neutral phenylsulfonyl group .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Imidazol-2-one 5-Ethyl, 4-(phenylsulfonylethyl), 1-(4-trifluoromethoxyphenyl) C₁₈H₂₀N₂O₃S₂ 376.49 Lactam core, sulfonylethyl chain
5-[4-(Trifluoromethoxy)phenyl]-1H-imidazole 1H-Imidazole 5-(4-Trifluoromethoxyphenyl) C₁₀H₇F₃N₂O 240.17 Simple imidazole, no lactam
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate 1H-Imidazole 5-Methyl, 4-carboxylate ethyl, 2-(4-trifluoromethoxyphenyl) C₁₅H₁₄F₃N₂O₃ 342.28 Ester group, trifluoromethoxy
Benzo[d]imidazol-2(3H)-one derivatives Benzoimidazol-2(3H)-one 5-Hydrosulfonyl Varies Varies Fused benzene ring, antitumor activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.